Dregeoside A11 vs. Co-occurring Analogs: Distinct Structural Identity Verified by NMR
The precise structure of Dregeoside A11 has been unambiguously determined, differentiating it from other C21 steroidal glycosides isolated from the same plant source, such as dregeosides Aa1, Da1, and Ka1 [1]. Its full structure was elucidated using advanced 1D and 2D NMR techniques and HR-ESI-MS, confirming its unique glycosidic linkage pattern [2]. This structural verification is essential for any study investigating structure-activity relationships (SAR) within the pregnane glycoside class, as it ensures the correct compound is being evaluated.
| Evidence Dimension | Glycosidic Linkage and Sugar Moiety Composition |
|---|---|
| Target Compound Data | Drevogenin A 3-O-[β-D-glucopyranosyl-(1→4)-3-O-methyl-6-deoxy-β-D-allopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside] |
| Comparator Or Baseline | Dregeoside Aa1, Da1, Ka1, and volubilosides A-E (each with distinct glycosylation patterns) |
| Quantified Difference | Unique oligosaccharide sequence and linkage specificity confirmed by detailed NMR analysis |
| Conditions | Structural characterization via 1H-NMR, 13C-NMR, 2D-NMR (COSY, HSQC, HMBC), and HR-ESI-MS analyses |
Why This Matters
Procurement based on precise CAS number and validated structure ensures experimental reproducibility and validity of SAR studies, preventing costly errors from using an incorrect or misidentified analog.
- [1] Yan, Y., Zhang, C. F., & Zhang, M. (2012). Studies on the Chemical Constituents from the Stems of Dregea volubilis. Jiangsu Pharmaceutical and Clinical Research, 3, 185-186. View Source
- [2] Yoshimura, S., Narita, H., Hayashi, K., & Mitsuhashi, H. (1983). Studies on the constituents of asclepiadaceae plants. LVI. Isolation of new antitumor-active glycosides from Dregea volubilis (L.) Benth. Chemical and Pharmaceutical Bulletin, 31(11), 3971-3983. View Source
